Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride

Catalog No.
S14472057
CAS No.
M.F
C10H20ClNO2
M. Wt
221.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanec...

Product Name

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride

IUPAC Name

ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate;hydrochloride

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

InChI

InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)9-5-4-8(11)6-7(9)2;/h7-9H,3-6,11H2,1-2H3;1H/t7-,8-,9+;/m0./s1

InChI Key

ZOJHYUXHPYWVPT-CTERPIQNSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1C)N.Cl

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](C[C@@H]1C)N.Cl

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is a chemical compound characterized by its specific stereochemistry and functional groups. Its IUPAC name reflects its structural features, and it has a molecular formula of C10_{10}H20_{20}ClNO2_2 with a molecular weight of 221.73 g/mol. The compound appears as a white solid and is soluble in water due to the presence of the hydrochloride group, which enhances its solubility characteristics .

Typical of amino acid derivatives. These reactions are essential for modifying the compound for various applications in medicinal chemistry and organic synthesis. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amine Reactions: The amino group can participate in nucleophilic substitutions or acylation reactions.
  • Decarboxylation: Under certain conditions, the carboxyl group may be removed, altering the compound's properties.

These reactions facilitate the exploration of its potential applications in drug development and organic synthesis .

Preliminary studies suggest that ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride exhibits significant biological activity, particularly as a potential pharmacological agent. Its structural similarity to certain neurotransmitters implies it may influence neurotransmitter systems. Research indicates possible applications in treating conditions related to neurotransmitter imbalances, although specific mechanisms and efficacy require further investigation .

Several synthetic routes can be employed to produce ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride. Common methods include:

  • Starting from Cyclohexanone: Using a series of reactions involving amination and esterification.
  • Chiral Synthesis: Utilizing chiral catalysts or reagents to ensure the desired stereochemistry.
  • Multi-step Synthesis: Involving several transformations to construct the cyclohexane ring and introduce functional groups.

The choice of synthesis method often depends on desired yield, purity, and environmental considerations .

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride finds applications in various fields:

  • Pharmaceuticals: As a potential drug candidate for neurological disorders.
  • Organic Chemistry: Acting as a versatile reagent in organic synthesis.
  • Biochemical Research: Studying neurotransmitter systems and their related pathways.

Its unique structure allows it to serve as an important building block in medicinal chemistry .

Interaction studies are crucial for understanding how ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride interacts with biological systems. Research focuses on:

  • Binding Affinity: Assessing how well the compound binds to neurotransmitter receptors.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems.
  • Synergistic Effects: Exploring potential combinations with other compounds to enhance therapeutic effects.

These studies are vital for evaluating its safety and efficacy as a pharmacological agent .

Several compounds share structural similarities with ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Ethyl 4-aminocyclohexanecarboxylateAmino Acid DerivativeLacks methyl group at position 2
Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochlorideIsomerDifferent stereochemistry affecting biological activity
trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester HydrochlorideEsterDifferent configuration leading to varied reactivity

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is unique due to its specific stereochemical arrangement which influences its biological interactions and applications compared to these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

221.1182566 g/mol

Monoisotopic Mass

221.1182566 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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